molecular formula C9H13ClN2O B13026842 (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine

(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine

Cat. No.: B13026842
M. Wt: 200.66 g/mol
InChI Key: QRZMCTODTAUXFV-SECBINFHSA-N
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Description

(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine is an organic compound characterized by the presence of a chloro and methoxy substituent on a phenyl ring, along with an ethane-1,2-diamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine typically involves the following steps:

    Starting Material: The synthesis begins with the selection of a suitable starting material, such as 2-chloro-5-methoxybenzaldehyde.

    Reduction: The aldehyde group is reduced to an alcohol using a reducing agent like sodium borohydride.

    Amination: The alcohol is then converted to an amine through a reaction with ammonia or an amine source under appropriate conditions.

    Chiral Resolution: The resulting amine is subjected to chiral resolution to obtain the desired (1S) enantiomer.

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as amines or alcohols.

    Substitution: The chloro and methoxy groups on the phenyl ring can participate in substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride and sodium borohydride are frequently used.

    Substitution: Substitution reactions often involve reagents such as halogens, nucleophiles, and electrophiles under controlled conditions.

Major Products:

    Oxidation Products: Oxidized derivatives such as ketones or carboxylic acids.

    Reduction Products: Reduced forms like primary or secondary amines.

    Substitution Products: Substituted phenyl derivatives with various functional groups.

Scientific Research Applications

(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine has diverse applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and materials.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research explores its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It is utilized in the production of specialty chemicals and advanced materials.

Mechanism of Action

The mechanism of action of (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, modulating their activity.

    Pathways: It can influence various biochemical pathways, leading to desired therapeutic or biological effects.

Comparison with Similar Compounds

    (1R)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine: The enantiomer of the compound with different stereochemistry.

    1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine: The racemic mixture containing both enantiomers.

    1-(2-chloro-5-methoxyphenyl)ethane-1,2-diol: A related compound with a diol functional group instead of diamine.

Uniqueness: (1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine is unique due to its specific stereochemistry, which can result in distinct biological and chemical properties compared to its enantiomers and related compounds.

Properties

Molecular Formula

C9H13ClN2O

Molecular Weight

200.66 g/mol

IUPAC Name

(1S)-1-(2-chloro-5-methoxyphenyl)ethane-1,2-diamine

InChI

InChI=1S/C9H13ClN2O/c1-13-6-2-3-8(10)7(4-6)9(12)5-11/h2-4,9H,5,11-12H2,1H3/t9-/m1/s1

InChI Key

QRZMCTODTAUXFV-SECBINFHSA-N

Isomeric SMILES

COC1=CC(=C(C=C1)Cl)[C@@H](CN)N

Canonical SMILES

COC1=CC(=C(C=C1)Cl)C(CN)N

Origin of Product

United States

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